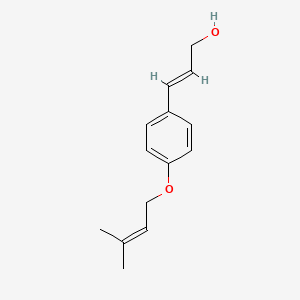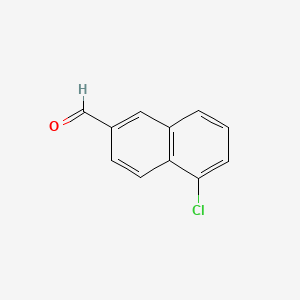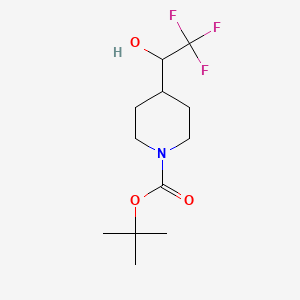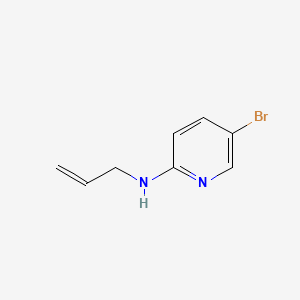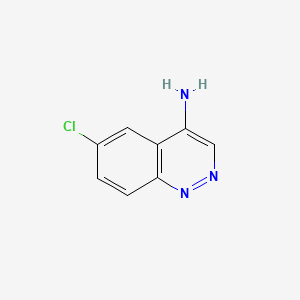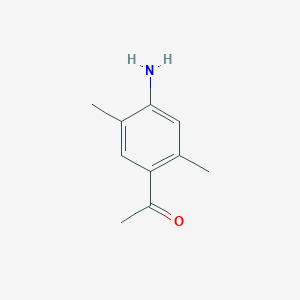
Methyl (3E)-4-(3-bromophenyl)-2-oxobut-3-enoate
Descripción general
Descripción
“Methyl (3E)-4-(3-bromophenyl)-2-oxobut-3-enoate” is an organic compound containing a bromophenyl group, a methyl ester group, and a conjugated system involving a carbonyl and a carbon-carbon double bond. This suggests that it may have interesting reactivity, particularly in reactions involving the carbonyl group or the double bond .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, contains a bromine atom attached to a phenyl ring, a carbonyl group, and a carbon-carbon double bond in conjugation with the carbonyl group. This conjugated system could potentially have interesting electronic properties .Chemical Reactions Analysis
The reactivity of this compound would likely be dominated by the carbonyl group and the carbon-carbon double bond. These could undergo a variety of reactions, including nucleophilic addition to the carbonyl group, or reactions at the double bond such as hydrogenation or reaction with electrophiles .Physical And Chemical Properties Analysis
Based on its structure, we can predict that this compound is likely to be a solid at room temperature, with a relatively high melting point due to the presence of the phenyl ring. It is likely to be insoluble in water but soluble in organic solvents .Aplicaciones Científicas De Investigación
Neuroprotective Agents
One significant application of compounds related to methyl (3E)-4-(3-bromophenyl)-2-oxobut-3-enoate is in the development of neuroprotective agents. Specifically, similar compounds have been synthesized and evaluated as potent inhibitors of kynurenine-3-hydroxylase. These inhibitors are considered potential neuroprotective agents for preventing the increase in interferon-gamma-induced synthesis of quinolinic acid in human monocyte-derived macrophages, a pathway implicated in neurodegenerative diseases. This class of compounds represents a promising avenue for therapeutic intervention against neurodegenerative conditions (Drysdale, Hind, Jansen, & Reinhard, 2000).
Antimicrobial Activity
The synthesis of methyl esters derived from aroylpyruvic acids has led to compounds with significant antimicrobial activity. These compounds, which share a core structure with methyl (3E)-4-(3-bromophenyl)-2-oxobut-3-enoate, were tested against various microbial strains, showing potential as antimicrobial agents. Their synthesis and the study of their antimicrobial properties mark an important step in the search for new antimicrobial compounds (Gein, Bobrovskaya, Mashkina, Novikova, Makhmudov, Yankin, Danilov, Hvolis, Belonogova, & Gulyaev, 2020).
Biodiesel Production Catalysts
Further research into similar compounds has explored their use as catalysts in biodiesel production. Novel organotin (IV) complexes have been synthesized and evaluated for their catalytic performance in the transesterification of corn oil into biodiesel. This research highlights the potential utility of methyl (3E)-4-(3-bromophenyl)-2-oxobut-3-enoate related compounds in renewable energy production, demonstrating a sustainable approach to biodiesel synthesis (Zubair, Sirajuddin, Haider, Hussain, Tahir, & Ali, 2019).
Antibacterial Against MRSA
Another noteworthy application is in the development of antibacterial agents effective against Methicillin-resistant Staphylococcus aureus (MRSA). Methyl 4-oxo-4-phenylbut-2-enoate derivatives have demonstrated in vivo activity against MRSA by inhibiting MenB in the bacterial menaquinone biosynthesis pathway. This inhibition disrupts bacterial respiration, indicating these compounds' potential as novel anti-MRSA therapies (Matarlo, Lu, Daryaee, Daryaee, Ruzsicska, Walker, & Tonge, 2016).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl (E)-4-(3-bromophenyl)-2-oxobut-3-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO3/c1-15-11(14)10(13)6-5-8-3-2-4-9(12)7-8/h2-7H,1H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNIUBRSAJZCNCK-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C=CC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C(=O)/C=C/C1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701178534 | |
| Record name | 3-Butenoic acid, 4-(3-bromophenyl)-2-oxo-, methyl ester, (3E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701178534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (3E)-4-(3-bromophenyl)-2-oxobut-3-enoate | |
CAS RN |
1148004-80-1 | |
| Record name | 3-Butenoic acid, 4-(3-bromophenyl)-2-oxo-, methyl ester, (3E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1148004-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Butenoic acid, 4-(3-bromophenyl)-2-oxo-, methyl ester, (3E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701178534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


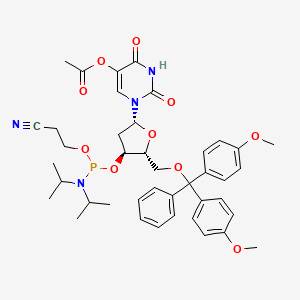
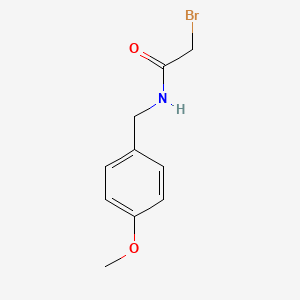
![[2,2'-Bipyridine]-4,4'-diyldiboronic acid](/img/structure/B599639.png)
